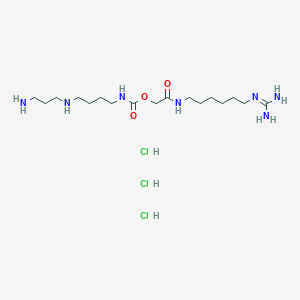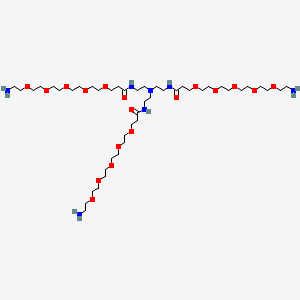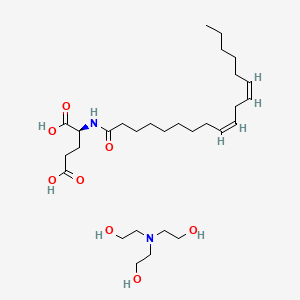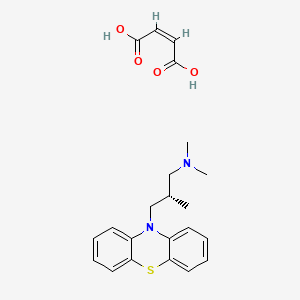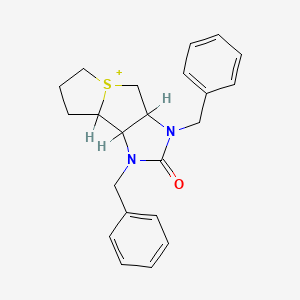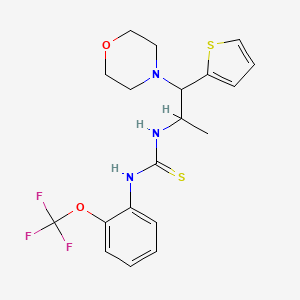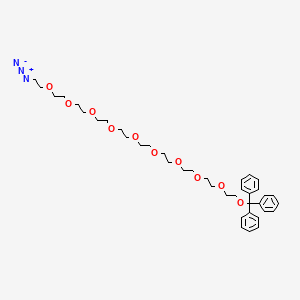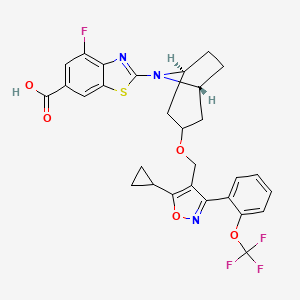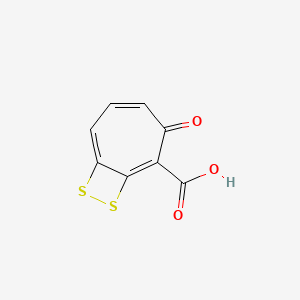
UDM-001651
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UDM-001651 is a small molecule drug that functions as a protease-activated receptor 4 antagonist. It has shown significant potential in the treatment of blood platelet disorders and cardiovascular diseases. The compound is known for its potent antithrombotic efficacy without prolonging kidney bleeding time .
Méthodes De Préparation
The synthesis of UDM-001651 involves detailed structure-activity relationship studies to optimize its potency, selectivity, and oral bioavailability. The synthetic route typically begins with a high-throughput screening hit, leading to the identification of an imidazothiadiazole-based protease-activated receptor 4 antagonist chemotype . . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
UDM-001651 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
UDM-001651 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the structure-activity relationship of protease-activated receptor 4 antagonists.
Biology: The compound is used to investigate the role of protease-activated receptor 4 in various biological processes, including platelet aggregation and thrombosis.
Medicine: this compound is being explored for its potential therapeutic applications in treating blood platelet disorders and cardiovascular diseases.
Industry: The compound is used in the development of new antithrombotic drugs with improved efficacy and safety profiles
Mécanisme D'action
UDM-001651 exerts its effects by antagonizing protease-activated receptor 4. This receptor is involved in platelet activation and aggregation, which are critical processes in thrombosis. By inhibiting protease-activated receptor 4, this compound prevents platelet aggregation and reduces the risk of thrombus formation. The molecular targets of this compound include the protease-activated receptor 4 on platelets, and the pathways involved include the inhibition of thrombin-induced platelet activation .
Comparaison Avec Des Composés Similaires
UDM-001651 is unique in its high potency, selectivity, and oral bioavailability as a protease-activated receptor 4 antagonist. Similar compounds include other protease-activated receptor 4 antagonists, such as:
Vorapaxar: Another protease-activated receptor 4 antagonist used in the prevention of thrombotic cardiovascular events.
Atopaxar: A protease-activated receptor 4 antagonist with similar antithrombotic properties. Compared to these compounds, this compound has shown superior efficacy and safety profiles in preclinical studies
Propriétés
Numéro CAS |
1477497-01-0 |
|---|---|
Formule moléculaire |
C28H23N3O5S |
Poids moléculaire |
513.568 |
Nom IUPAC |
6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C28H23N3O5S/c1-32-21-12-24(35-17-19-9-6-10-20(11-19)34-16-18-7-4-3-5-8-18)22-14-26(36-25(22)13-21)23-15-31-27(29-23)37-28(30-31)33-2/h3-15H,16-17H2,1-2H3 |
Clé InChI |
LFOIDLOIBZFWDO-UHFFFAOYSA-N |
SMILES |
COC1=NN2C(S1)=NC(C3=CC4=C(OCC5=CC=CC(OCC6=CC=CC=C6)=C5)C=C(OC)C=C4O3)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UDM-001651; UDM 001651; UDM001651; UDM-1651; UDM 1651; UDM1651; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B611470.png)
